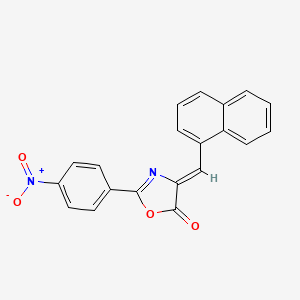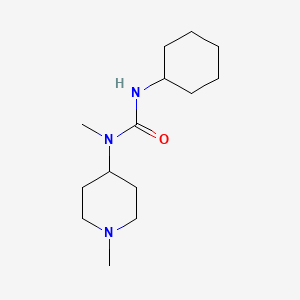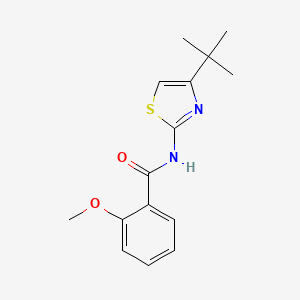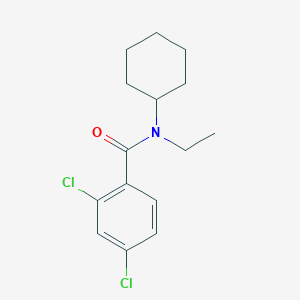
4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one, also known as NNO, is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in various fields of science. It is a yellow crystalline substance that is soluble in organic solvents and has a molecular weight of 329.32 g/mol.
Applications De Recherche Scientifique
4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one has been investigated for its anticancer, antibacterial, and antifungal properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one has shown promising results in the treatment of bacterial and fungal infections.
In the field of materials science, 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one has been used as a fluorescent probe for the detection of metal ions. It has also been incorporated into polymer matrices to create fluorescent sensors for the detection of environmental pollutants.
Mécanisme D'action
The mechanism of action of 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one exerts its biological effects by interacting with cellular targets such as enzymes, receptors, and DNA. It has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. In addition, 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects
4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. In addition, 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. However, the exact mechanisms by which 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one exerts these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. In addition, its fluorescent properties make it a useful probe for the detection of metal ions and environmental pollutants. However, one limitation of 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one-based fluorescent sensors for the detection of environmental pollutants. Another area of interest is the investigation of 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one's potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further studies are needed to elucidate the mechanisms by which 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one exerts its biological effects, which could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one involves the condensation of 4-nitrobenzaldehyde and 1-naphthylamine in the presence of acetic anhydride and sodium acetate. The reaction takes place under reflux conditions for several hours, followed by the addition of water and extraction with organic solvents. The resulting product is then purified by recrystallization to obtain pure 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one. The yield of 4-(1-naphthylmethylene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one is typically around 50-60%.
Propriétés
IUPAC Name |
(4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-20-18(12-15-6-3-5-13-4-1-2-7-17(13)15)21-19(26-20)14-8-10-16(11-9-14)22(24)25/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOAZFNUDWQDSV-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)


![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5791465.png)
![3,4,8-trimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5791469.png)
![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)

![N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine](/img/structure/B5791506.png)
![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5791510.png)


![4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5791534.png)